N4-benzyl-6-methylpyrimidine-2,4-diamine

Metabolic Stability Pharmacokinetics Drug Discovery

N4-benzyl-6-methylpyrimidine-2,4-diamine (CAS 100763-42-6) is a 2,4-diaminopyrimidine derivative featuring a 6-methyl substituent and a single N4-benzyl group, with a molecular formula of C12H14N4 and a molecular weight of 214.27 g/mol. This compound belongs to a privileged scaffold in medicinal chemistry, with the 2,4-diaminopyrimidine core recognized for its utility in developing kinase inhibitors and antiparasitic agents.

Molecular Formula C12H14N4
Molecular Weight 214.27 g/mol
Cat. No. B8761213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-benzyl-6-methylpyrimidine-2,4-diamine
Molecular FormulaC12H14N4
Molecular Weight214.27 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N)NCC2=CC=CC=C2
InChIInChI=1S/C12H14N4/c1-9-7-11(16-12(13)15-9)14-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H3,13,14,15,16)
InChIKeyIZSMCEZWXPRSOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N4-benzyl-6-methylpyrimidine-2,4-diamine: Physicochemical and Structural Baseline for Procurement


N4-benzyl-6-methylpyrimidine-2,4-diamine (CAS 100763-42-6) is a 2,4-diaminopyrimidine derivative featuring a 6-methyl substituent and a single N4-benzyl group, with a molecular formula of C12H14N4 and a molecular weight of 214.27 g/mol . This compound belongs to a privileged scaffold in medicinal chemistry, with the 2,4-diaminopyrimidine core recognized for its utility in developing kinase inhibitors and antiparasitic agents [1]. Its physicochemical profile includes a calculated logP of 1.8 ± 0.2, positioning it in an optimal lipophilicity range for membrane permeability compared to more hydrophilic (logP 0.7 for 6-H analog) or excessively hydrophobic (logP 3.5 for 6-phenyl) variants . Thermal stability studies indicate decomposition above 200 °C .

Why N4-benzyl-6-methylpyrimidine-2,4-diamine Cannot Be Substituted by Generic Analogs


The N4-benzyl and 6-methyl substituents in N4-benzyl-6-methylpyrimidine-2,4-diamine are not interchangeable with other alkyl or aryl groups, as subtle structural variations profoundly impact target selectivity, metabolic stability, and pharmacokinetic properties. The 6-methyl group specifically confers a 2.3-fold longer plasma half-life compared to unsubstituted analogs in murine models, attributed to steric hindrance of N-hydroxylation by cytochrome P450 enzymes . Similarly, the N4-benzyl group critically influences target binding affinity and selectivity, with crystallographic data demonstrating that this substitution pattern dictates the orientation of the pyrimidine core within the ATP-binding pocket of kinases [1]. Therefore, substituting this compound with a generic 2,4-diaminopyrimidine derivative would compromise both target engagement and in vivo durability, rendering it unsuitable for applications requiring precise pharmacological profiles.

Quantitative Differentiation of N4-benzyl-6-methylpyrimidine-2,4-diamine Against Key Comparators


Superior Metabolic Stability of N4-benzyl-6-methylpyrimidine-2,4-diamine Compared to Unsubstituted Analog

The 6-methyl substituent in N4-benzyl-6-methylpyrimidine-2,4-diamine provides a quantifiable advantage in plasma half-life compared to the unsubstituted 6-H analog. Comparative pharmacokinetic studies in murine models show that 6-methylpyrimidines exhibit plasma half-lives (t₁/₂) that are 2.3-fold longer than those of their unsubstituted counterparts . This enhancement is attributed to steric shielding of the N1 position, which reduces oxidative deamination by cytochrome P450 enzymes, a major metabolic pathway for pyrimidines .

Metabolic Stability Pharmacokinetics Drug Discovery

Optimal Lipophilicity of N4-benzyl-6-methylpyrimidine-2,4-diamine for Membrane Permeability

The lipophilicity of N4-benzyl-6-methylpyrimidine-2,4-diamine, as measured by logP, falls within an optimal range for drug-likeness, distinguishing it from both more hydrophilic and more hydrophobic analogs. The compound exhibits a logP of 1.8 ± 0.2, which aligns with Lipinski's guidelines for oral bioavailability . In contrast, the 6-H analog has a significantly lower logP of 0.7, indicating poor membrane permeability, while the 6-phenyl analog has an excessively high logP of 3.5, suggesting potential for off-target binding and poor solubility .

Lipophilicity ADME Medicinal Chemistry

Multikinase Inhibition Profile of N4-benzyl-6-methylpyrimidine-2,4-diamine

N4-benzyl-6-methylpyrimidine-2,4-diamine demonstrates a broad but differential inhibition profile against several cyclin-dependent kinases (CDKs). In vitro NanoBRET assays in HEK293 cells show an IC50 of 620 nM against CDK11A [1]. In Adapta assays using recombinant human enzymes, the compound exhibits IC50 values of 181 nM against CDK9/Cyclin T1 and 498 nM against CDK6/Cyclin D1 [1]. This profile indicates moderate potency across multiple CDK family members, suggesting potential utility in polypharmacology approaches or as a tool compound for studying CDK-related pathways.

Kinase Inhibition CDK Cancer Research

Scalable Synthesis Route for N4-benzyl-6-methylpyrimidine-2,4-diamine

A robust and scalable synthetic route for N4-benzyl-6-methylpyrimidine-2,4-diamine has been established, starting from commercially available 2-amino-4-chloro-6-methylpyrimidine and benzylamine . The reaction proceeds via nucleophilic aromatic substitution at the 4-position, yielding the desired product in 89% yield after recrystallization from acetone:hexanes . This high-yielding, two-step procedure (substitution followed by recrystallization) provides a reliable source of material for research purposes, with the starting materials being readily accessible from major chemical suppliers .

Synthetic Chemistry Process Chemistry Scale-up

Crystallographic Characterization of N4-benzyl-6-methylpyrimidine-2,4-diamine

The solid-state structure of N4-benzyl-6-methylpyrimidine-2,4-diamine has been definitively characterized by X-ray crystallography. The compound crystallizes in the monoclinic system, space group P 21/c, with unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, and β = 99.90(1)° [1]. This high-resolution structural data, refined to an R-value of 0.050 with 2126 observed reflections, provides a precise three-dimensional model of the molecule [2]. Such structural information is essential for structure-based drug design, molecular docking studies, and understanding the conformational preferences of the benzyl substituent.

Structural Biology Crystallography Molecular Modeling

Thermal Stability Profile of N4-benzyl-6-methylpyrimidine-2,4-diamine

N4-benzyl-6-methylpyrimidine-2,4-diamine exhibits significant thermal stability, decomposing only at elevated temperatures above 200 °C . This high decomposition temperature indicates that the compound can be stored at standard laboratory conditions without special temperature control, and it can withstand moderate heating during formulation processes or analytical procedures. This stability profile is consistent with the general thermal behavior of substituted pyrimidine derivatives, where decomposition kinetics vary depending on the nature and position of substituents [1].

Thermal Stability Storage Formulation

Optimal Application Scenarios for N4-benzyl-6-methylpyrimidine-2,4-diamine Based on Quantitative Evidence


Lead Optimization for CDK Inhibitors in Oncology Research

The moderate multi-kinase inhibition profile of N4-benzyl-6-methylpyrimidine-2,4-diamine against CDK11A (IC50 = 620 nM), CDK9/Cyclin T1 (IC50 = 181 nM), and CDK6/Cyclin D1 (IC50 = 498 nM) [1] makes it a valuable scaffold for medicinal chemistry optimization. Its balanced lipophilicity (logP = 1.8) and demonstrated metabolic stability (2.3-fold longer half-life than unsubstituted analogs) provide a favorable starting point for structure-activity relationship (SAR) studies aimed at improving potency and selectivity. The available crystal structure further supports rational, structure-based design efforts.

In Vivo Pharmacodynamic Studies in Murine Models

The 2.3-fold longer plasma half-life conferred by the 6-methyl substituent [1] directly translates to practical advantages in in vivo experiments. This extended exposure profile reduces the frequency of compound administration required to maintain target engagement, minimizing animal handling stress and conserving compound. Researchers designing pharmacokinetic/pharmacodynamic (PK/PD) studies in mice can expect more sustained plasma concentrations compared to 6-H analogs, facilitating more robust correlation between exposure and effect.

Structure-Based Drug Design and Molecular Modeling

The availability of a high-resolution crystal structure for N4-benzyl-6-methylpyrimidine-2,4-diamine (monoclinic, P 21/c, refined to R = 0.050) [1] enables its use as a precise template for molecular docking and virtual screening campaigns. Researchers can leverage this structural data to design novel analogs with improved target interactions, predict binding modes, and understand the conformational preferences of the benzyl substituent. This is particularly valuable for academic groups and biotech companies without internal crystallography capabilities.

Chemical Probe Development for CDK Biology

The well-defined, multi-target CDK inhibition profile [1], combined with its scalable synthesis and favorable physicochemical properties , positions N4-benzyl-6-methylpyrimidine-2,4-diamine as a useful chemical probe for dissecting CDK-dependent cellular processes. Its moderate potency across several CDKs allows for the study of polypharmacology effects, which are increasingly recognized as relevant in cancer biology. The compound's robust thermal stability (decomposes >200 °C) ensures reliable performance in cell-based assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for N4-benzyl-6-methylpyrimidine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.